5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropyl)-1H-indol-2-ol, AldrichCPR is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely used in organic chemistry due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1H-indol-2-ol typically involves the reaction of indole derivatives with chloropropyl reagents. One common method is the alkylation of indole with 3-chloropropanol under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 5-(3-Chloropropyl)-1H-indol-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloropropyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloropropyl group or to modify the indole ring.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxaldehyde, while substitution with amines can produce 5-(3-aminopropyl)-1H-indol-2-ol.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloropropyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to indole-based signaling pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chloropropyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The indole ring can participate in π-π interactions and hydrogen bonding, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Bromopropyl)-1H-indol-2-ol: Similar structure but with a bromine atom instead of chlorine.
5-(3-Methylpropyl)-1H-indol-2-ol: Contains a methyl group instead of a halogen.
5-(3-Hydroxypropyl)-1H-indol-2-ol: Features a hydroxyl group in place of the halogen.
Uniqueness
5-(3-Chloropropyl)-1H-indol-2-ol is unique due to the presence of the chloropropyl group, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the chloropropyl group can enhance the compound’s pharmacological properties, making it a valuable intermediate in drug discovery.
Eigenschaften
Molekularformel |
C11H12ClNO |
---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
5-(3-chloropropyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c12-5-1-2-8-3-4-10-9(6-8)7-11(14)13-10/h3-4,6H,1-2,5,7H2,(H,13,14) |
InChI-Schlüssel |
HESAUDVOEDNIKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)CCCCl)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.